

YX-2-107: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinase 6 (CDK6).[1][2][3][4] As a bifunctional molecule, YX-2-107 recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] This targeted degradation of CDK6 offers a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][5] These application notes provide detailed protocols for the in vitro use of YX-2-107, including recommended treatment concentrations and methodologies for assessing its biological effects in cell culture.

Mechanism of Action

YX-2-107 functions by selectively inducing the degradation of CDK6.[1][2][3] This degradation leads to the inhibition of retinoblastoma (RB) protein phosphorylation and a subsequent decrease in the expression of the transcription factor FOXM1, both of which are downstream effectors of CDK6 activity.[1][2][6] The selective degradation of CDK6 disrupts the cell cycle, leading to an inhibition of S-phase entry in sensitive cell lines.[1][3][6] YX-2-107 has demonstrated a high potency for CDK6 degradation with an IC50 value of approximately 4.4 nM.[1][2][3][4]



Data Presentation In Vitro Efficacy of YX-2-107



Cell Line	Concentration(s)	Incubation Time	Observed Effect	Reference(s)
BV173	1.6, 8, 40, 200, 1000 nM	4 hours	Selective degradation of CDK6.	[1][3][4]
BV173	2000 nM	48 hours	Inhibition of S- phase entry.	[1][3]
SUP-B15	2000 nM	48 hours	Inhibition of S- phase entry.	[1][3]
BV173	2000 nM	72 hours	Inhibition of RB phosphorylation and FOXM1 expression.	[1][3][4]
SUP-B15	2000 nM	72 hours	Inhibition of RB phosphorylation and FOXM1 expression.	[1][3][4]
Ph-like (MUTZ-5, MHH-CALL-4)	Not specified	Not specified	Inhibition of S phase and selective degradation of CDK6.	[6]
MLL-rearranged (SEM)	Not specified	Not specified	Inhibition of S phase and selective degradation of CDK6.	[6]
Jurkat (T-ALL)	Not specified	Not specified	Marked decrease in CDK6 levels with no effect on S phase.	[6]



Experimental Protocols Cell Culture and Treatment with YX-2-107

Materials:

- Cell line of interest (e.g., BV173, SUP-B15)
- Appropriate cell culture medium and supplements
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- YX-2-107 (stock solution prepared in DMSO)
- DMSO (vehicle control)
- Tissue culture plates/flasks
- Incubator (37°C, 5% CO2)

Protocol:

- Culture cells in the appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
- Seed cells at a density appropriate for the specific assay to be performed.
- Prepare a stock solution of YX-2-107 in DMSO. For long-term storage, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
- On the day of the experiment, dilute the YX-2-107 stock solution to the desired final
 concentrations in fresh cell culture medium. Also, prepare a vehicle control with the same
 final concentration of DMSO as the highest YX-2-107 treatment group.
- Remove the old medium from the cells and replace it with the medium containing the various concentrations of **YX-2-107** or the vehicle control.



 Incubate the cells for the desired period (e.g., 4, 48, or 72 hours) before proceeding with downstream analysis.

Western Blot Analysis for CDK6, Phospho-RB, and FOXM1

Materials:

- Treated and untreated cell pellets
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- Western blot running and transfer apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-CDK6, anti-phospho-RB, anti-FOXM1, anti-GAPDH or β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- After treatment with YX-2-107, harvest cells and lyse them in RIPA buffer.
- Determine the protein concentration of each lysate using a BCA assay.



- Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

- Treated and untreated cells
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- RNase A
- Propidium iodide (PI) staining solution
- Flow cytometer

Protocol:

- Harvest the cells after YX-2-107 treatment and wash them with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.



- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution containing RNase A.
- Incubate the cells in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

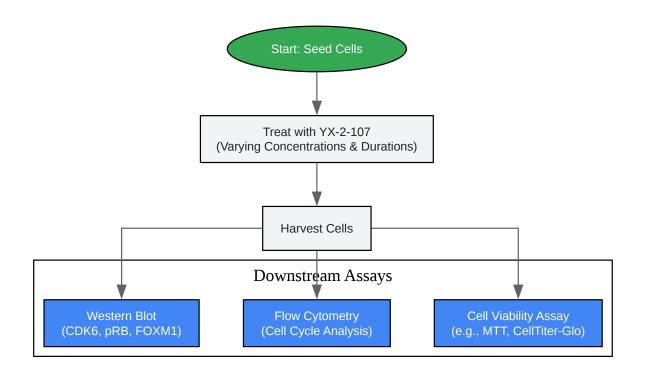
Visualizations



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Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.





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Caption: General experimental workflow for in vitro studies of YX-2-107.

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